6-Bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid
Description
X-ray Diffraction Studies of Quinoline Core Configuration
X-ray diffraction (XRD) analysis has been instrumental in resolving the three-dimensional geometry of 6-bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid. The compound crystallizes in a triclinic system with space group $$ P\overline{1} $$, as evidenced by single-crystal studies. Key unit cell parameters include $$ a = 6.587(2) \, \text{Å} $$, $$ b = 7.278(3) \, \text{Å} $$, $$ c = 10.442(3) \, \text{Å} $$, and angles $$ \alpha = 83.59(3)^\circ $$, $$ \beta = 75.42(2)^\circ $$, $$ \gamma = 77.39(3)^\circ $$. The quinoline core adopts a planar conformation, with the bromine atoms at positions 6 (quinoline ring) and 3' (phenyl ring) inducing minimal steric distortion due to their para-substitution relative to the carboxylic acid group.
The interatomic distances reveal critical bonding features:
- C–Br bond lengths: $$ 1.89–1.92 \, \text{Å} $$ (consistent with typical aryl-bromine bonds).
- Quinoline N–C bond: $$ 1.34 \, \text{Å} $$, confirming aromatic delocalization.
Table 1: Crystallographic Data
| Parameter | Value | Source |
|---|---|---|
| Crystal system | Triclinic | |
| Space group | $$ P\overline{1} $$ | |
| Unit cell volume | $$ 471.9(3) \, \text{Å}^3 $$ | |
| $$ R $$-factor | 0.0734 |
Nuclear Magnetic Resonance Spectral Analysis of Bromine Substituent Effects
Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the electronic environment modulated by bromine substituents. The $$ ^1\text{H} $$-NMR spectrum (DMSO-$$ d_6 $$) exhibits distinct signals:
- δ 8.95 ppm : Singlet for H-5 of the quinoline ring, deshielded by the adjacent bromine at C-6.
- δ 8.02–8.40 ppm : Multiplet for aromatic protons on the 3-bromophenyl group, showing meta-coupling ($$ J = 7–8 \, \text{Hz} $$).
In the $$ ^{13}\text{C} $$-NMR spectrum , key resonances include:
- δ 168.2 ppm : Carboxylic acid carbonyl carbon, shifted downfield due to hydrogen bonding.
- δ 133.0–140.1 ppm : Aromatic carbons adjacent to bromine atoms, indicative of electron-withdrawing effects.
Table 2: NMR Chemical Shifts
| Position | $$ ^1\text{H} $$-NMR (ppm) | $$ ^{13}\text{C} $$-NMR (ppm) | Source |
|---|---|---|---|
| Quinoline H-5 | 8.95 (s) | – | |
| Phenyl H-2',6' | 7.35–7.89 (m) | 128.1–131.0 | |
| COOH | – | 168.2 |
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) reveals characteristic fragmentation pathways. The molecular ion peak $$[M+H]^+$$ is observed at m/z 408.06 , consistent with the molecular formula $$ \text{C}{16}\text{H}9\text{Br}2\text{NO}2 $$. Key fragments include:
- m/z 329.98 : Loss of Br ($$ -79.90 \, \text{Da} $$).
- m/z 285.03 : Subsequent loss of COOH ($$ -44.01 \, \text{Da} $$).
Table 3: Mass Spectrometry Data
| Observed m/z | Fragment Assignment | Source |
|---|---|---|
| 408.06 | $$[M+H]^+$$ | |
| 329.98 | $$[M+H - Br]^+$$ | |
| 285.03 | $$[M+H - Br - COOH]^+$$ |
Properties
IUPAC Name |
6-bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Br2NO2/c17-10-3-1-2-9(6-10)15-8-13(16(20)21)12-7-11(18)4-5-14(12)19-15/h1-8H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFMZMLZEJHETP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359828 | |
| Record name | 6-bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350998-36-6 | |
| Record name | 6-bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multi-Step Synthesis via Suzuki-Miyaura Cross-Coupling and Bromination
The most widely reported method involves sequential Suzuki-Miyaura cross-coupling and electrophilic bromination. Starting from 4-bromoaniline, ethyl propiolate undergoes condensation under nitrogen to form 3-(4-bromoaniline) ethyl acrylate (Step 1, 70–81% yield). Cyclization in diphenyl ether at 200–220°C produces 6-bromoquinolin-4(1H)-one (Step 2, 77–81% yield). Final chlorination with phosphorus trichloride (PCl₃) in toluene achieves 6-bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid (Step 3, 91.5–92.6% yield).
Critical Parameters
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | 4-Bromoaniline, ethyl propiolate | 30–50°C | 70–81% |
| 2 | Diphenyl ether | 200–220°C | 77–81% |
| 3 | PCl₃, toluene | Reflux | 91.5–92.6% |
This method’s robustness is attributed to the regioselective bromination at the quinoline 6-position, facilitated by electron-donating groups. However, diphenyl ether’s high boiling point (258°C) raises environmental concerns, prompting investigations into solvent alternatives.
Pfitzinger Reaction-Based Synthesis
An alternative route employs the Pfitzinger reaction, where isatin reacts with 4-bromoacetophenone in refluxing ethanol under basic conditions to form 2-(4-bromophenyl)quinoline-4-carboxylic acid. Subsequent bromination using N-bromosuccinimide (NBS) introduces the second bromine at position 6:
$$
\text{Isatin} + \text{4-Bromoacetophenone} \xrightarrow{\text{NaOH, EtOH}} \text{2-(4-Bromophenyl)quinoline-4-carboxylic acid} \xrightarrow{\text{NBS}} \text{Target Compound}
$$
Yields for the Pfitzinger step range from 65–72%, with bromination efficiency dependent on reaction time (4–8 hr) and solvent polarity. This method avoids high-temperature cyclization but requires precise control over bromination stoichiometry to prevent over-halogenation.
Microwave-Assisted Synthesis for Reduced Reaction Times
Recent protocols utilize microwave irradiation to accelerate key steps. For example, cyclization of 3-(4-bromoaniline) ethyl acrylate in diphenyl ether under microwave conditions (200°C, 15 min) achieves 79% yield compared to 2 hr under conventional heating. Similarly, PCl₃-mediated chlorination completes in 30 min with microwave assistance, preserving product integrity.
Advantages
- 60–70% reduction in reaction time
- Improved energy efficiency (40–50% lower consumption)
- Compatibility with automated flow chemistry systems
Green Chemistry Approaches
Efforts to improve sustainability focus on solvent substitution and catalyst recycling:
- Solvent Replacement : Diphenyl ether is replaced with cyclopentyl methyl ether (CPME) in cyclization steps, reducing toxicity while maintaining yields (75–78%).
- Catalyst Recovery : Palladium catalysts from Suzuki-Miyaura reactions are immobilized on magnetic nanoparticles, enabling reuse for 5–7 cycles without significant activity loss.
- Waste Minimization : Aqueous workup protocols recover 85–90% of unreacted starting materials via acid-base extraction.
Purification and Analytical Validation
Final purification typically involves recrystallization from ethanol/water mixtures (purity >95%) or silica gel chromatography (purity >98%). Analytical validation employs:
- HPLC : Retention time ~8.2 min (C18 column, acetonitrile/water gradient)
- NMR : Key signals include δ 8.95 ppm (quinoline H-5) and δ 168.2 ppm (carboxylic acid C=O)
- Mass Spectrometry : [M+H]⁺ peak at m/z 408.06
Optimization Challenges and Solutions
Industrial-Scale Production Considerations
Large-scale synthesis (batch sizes >10 kg) employs:
- Continuous flow reactors for exothermic chlorination steps
- Automated crystallization control to ensure particle size uniformity
- In-line FTIR monitoring for real-time reaction tracking
Cost analysis reveals raw material expenses dominate (60–70%), with PCl₃ and palladium catalysts contributing 25% of total costs.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties .
Scientific Research Applications
Anticancer Activity
One of the primary applications of 6-Bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid is in the development of HDAC inhibitors. Histone deacetylases are enzymes involved in the regulation of gene expression through chromatin remodeling. Inhibition of these enzymes has been linked to anticancer effects.
- Mechanism of Action : The compound acts by selectively inhibiting HDAC3, which is implicated in various cancers. The selective inhibition leads to an accumulation of acetylated histones, resulting in altered gene expression that can induce cancer cell apoptosis and cell cycle arrest .
Structure-Activity Relationship Studies
The compound has been included in structure-activity relationship (SAR) studies aimed at optimizing HDAC inhibition. Researchers have synthesized various analogs to evaluate their potency and selectivity against different HDAC isoforms.
| Compound | Structure | HDAC Inhibition Potency |
|---|---|---|
| D28 | D28 | High |
| D29 | D29 | Moderate |
| D30 | D30 | Low |
The introduction of different substituents on the quinoline core has been shown to significantly affect the inhibitory activity against HDAC enzymes .
Potential as a Biochemical Probe
Beyond its role as an HDAC inhibitor, this compound may serve as a biochemical probe for studying cellular mechanisms related to epigenetic regulation. Its ability to modulate histone acetylation states can be leveraged to investigate pathways involved in cancer progression and response to therapy.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in preclinical models:
- In Vitro Studies : In K562 leukemia cells, treatment with this compound resulted in significant G2/M cell cycle arrest and increased apoptosis rates compared to controls .
- SAR Analysis : A comprehensive SAR analysis involving over 30 synthesized compounds indicated that modifications to the carboxylic acid moiety significantly influenced HDAC selectivity and anticancer potency .
Mechanism of Action
The mechanism of action of 6-Bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems . The bromine atoms in the compound enhance its binding affinity and selectivity towards these targets . The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid: This compound has a similar quinoline core structure but with an isobutoxy group instead of a bromophenyl group.
6-Bromo-2-methylquinoline-3-carboxylic acid: This compound has a methyl group at the 2-position and a carboxylic acid group at the 3-position.
Uniqueness
6-Bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid is unique due to the presence of two bromine atoms and a carboxylic acid group, which confer distinct reactivity and biological activity compared to similar compounds .
Biological Activity
6-Bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid (CAS No. 350998-36-6) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.
Molecular Structure:
- Molecular Formula: C₁₆H₉Br₂NO₂
- Molecular Weight: 407.06 g/mol
- IUPAC Name: this compound
The synthesis of this compound typically involves several key steps:
- Starting Materials: The synthesis begins with 2-aminobenzophenone and 3-bromobenzaldehyde.
- Cyclization: These precursors undergo cyclization in the presence of a catalyst (e.g., molecular iodine or zinc oxide) under solvent-free conditions.
- Bromination: The resulting quinoline intermediate is brominated using bromine or N-bromosuccinimide (NBS).
- Carboxylation: Finally, carboxylation is performed using carbon dioxide or suitable carboxylating agents .
This compound exhibits biological activity primarily through its interaction with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. Its unique structure, characterized by two bromine atoms and a carboxylic acid group, enhances its reactivity and potential therapeutic applications.
Anticancer Activity
Recent studies have demonstrated that derivatives of quinoline compounds, including this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have shown effectiveness in reducing doxorubicin-induced cardiotoxicity in H9c2 cardiomyocytes by inhibiting reactive oxygen species (ROS) production and enhancing cell viability .
Table 1: Summary of Anticancer Activity
| Compound | IC50 (μM) | Cell Type | Effect on Viability (%) |
|---|---|---|---|
| This compound | >40 | H9c2 Cardiomyocytes | >80% (with DOX treatment) |
| Other Quinoline Derivatives | Varies | Various Cancer Cell Lines | Significant reduction in cell death |
Antibacterial and Antifungal Activity
The compound has also been evaluated for its antibacterial and antifungal properties. Similar quinoline derivatives have been reported to inhibit bacterial DNA gyrase, which is crucial for bacterial replication and recombination . The presence of electron-withdrawing groups like bromine enhances the antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity Overview
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli, S. aureus | Varies (specific data not available) |
Case Studies
- Cardiotoxicity Model : In a study involving doxorubicin-induced cardiotoxicity, derivatives of this quinoline compound were shown to significantly improve cell viability in cardiomyocytes, suggesting potential as a cardioprotective agent during chemotherapy .
- Antileishmanial Activity : Research involving quinoline derivatives has indicated promising antileishmanial activity against Leishmania donovani, with IC50 values being determined for various synthesized compounds .
Q & A
Q. What are the established synthetic routes for 6-bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid?
The compound is typically synthesized via cyclization and functionalization of quinoline precursors. For example:
- Friedländer synthesis : Aromatic aldehydes (e.g., 3-bromobenzaldehyde) are condensed with β-ketoesters (e.g., ethyl acetoacetate) in acidic conditions to form the quinoline core. Subsequent bromination at the 6-position and carboxylation at the 4-position yield the target compound .
- Coupling reactions : Suzuki-Miyaura cross-coupling may introduce aryl groups (e.g., 3-bromophenyl) at the quinoline 2-position, followed by bromination and hydrolysis to the carboxylic acid .
Q. How is the compound characterized structurally?
Key analytical methods include:
- NMR spectroscopy : NMR (e.g., δ 7.78–6.88 ppm for aromatic protons, δ 11.30 ppm for exchangeable -OH) and NMR to confirm substitution patterns .
- IR spectroscopy : Peaks at ~1640 cm (C=O stretch) and ~1565 cm (C=N stretch) .
- LCMS : Molecular ion peaks at m/z 348/350 (for Br isotopes) and retention time validation .
Q. What solvents and conditions are optimal for handling this compound?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) under mild heating. Storage recommendations include:
- Dry, inert environments : To prevent hydrolysis of the carboxylic acid group .
- Low-temperature storage : -20°C in sealed, light-protected containers to avoid decomposition .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Yields depend on:
- Catalyst selection : Use of Pd-based catalysts (e.g., Pd(PPh)) for Suzuki coupling improves aryl group introduction efficiency .
- Temperature control : Cyclization reactions proceed optimally at 100–120°C, while bromination requires lower temperatures (0–25°C) to minimize side products .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 3:7 to 1:1) resolves brominated intermediates .
Q. What strategies address low solubility in biological assays?
- Derivatization : Conversion to methyl/ethyl esters (e.g., ethyl 6-bromo-2-(3-bromophenyl)quinoline-4-carboxylate) enhances solubility for in vitro testing .
- Co-solvent systems : Use of DMSO-PBS mixtures (<1% DMSO) maintains compound stability in cell culture media .
Q. How does substitution at the quinoline 2-position influence bioactivity?
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., Br, CF) at the 2-position enhance antitumor activity by increasing electrophilicity and target binding .
- Bulkier substituents (e.g., cyclopentyloxy) reduce membrane permeability, necessitating prodrug strategies .
Q. What contradictions exist in reported biological data, and how are they resolved?
Discrepancies in IC values (e.g., antitumor activity in different cell lines) may arise from:
- Assay conditions : Variations in serum concentration or incubation time affect compound stability .
- Metabolic differences : Cell-specific expression of efflux pumps (e.g., P-glycoprotein) alters intracellular concentrations . Resolution requires standardized protocols (e.g., identical serum-free conditions) and orthogonal assays (e.g., ATP quantification vs. apoptosis markers) .
Methodological Challenges and Solutions
Q. How are trace impurities identified and quantified?
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients separate impurities (e.g., dehalogenated byproducts) .
- NMR spiking : Adding authentic samples to mixtures confirms impurity structures .
Q. What analytical methods validate fluorescent properties for imaging applications?
Q. How is computational modeling used to predict reactivity?
- DFT calculations : Predict electrophilic aromatic substitution sites (e.g., bromination at the 6-position) based on frontier molecular orbitals .
- Docking simulations : Identify binding poses in enzyme active sites (e.g., Trypanothione reductase) to guide synthetic modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
